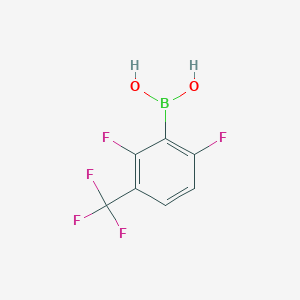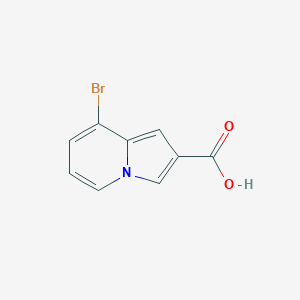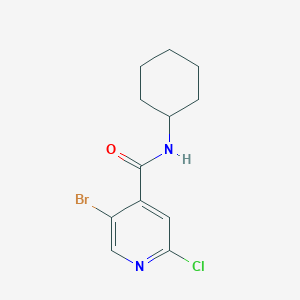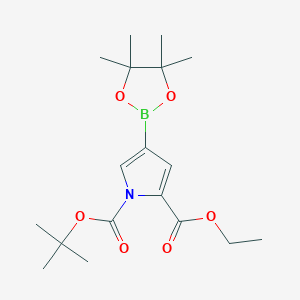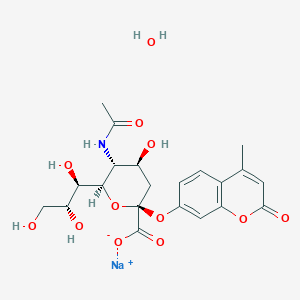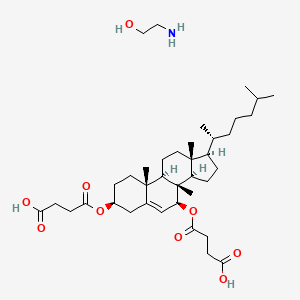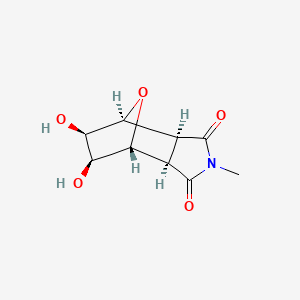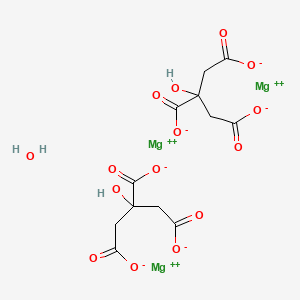
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate is a magnesium salt composed of magnesium and citrate ionsThe compound has a molecular formula of C12H10Mg3O14 and a molecular weight of 451.115 g/mol .
作用机制
Target of Action
Magnesium citrate primarily targets the intestinal tract , specifically the colon . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .
Mode of Action
Magnesium citrate works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility, meaning it can also be used to treat rectal and colon problems .
Biochemical Pathways
Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . Magnesium is needed for blood sugar regulation and having low or deficient magnesium levels can negatively impact blood sugar control .
Pharmacokinetics
The onset of action of magnesium citrate can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . A study showed that after administration, the amount of magnesium excreted in urine was higher for magnesium citrate than for magnesium oxide . This indicates that magnesium citrate has a higher bioavailability compared to other forms of magnesium .
Result of Action
Magnesium citrate causes the intestines to release water into the stool. This softens the stool and relieves constipation and irregularity . Magnesium is also essential for optimal immune function and regulating inflammation. Deficiency in magnesium can lead to temporary or long-term immune dysfunction .
Action Environment
The action of magnesium citrate is influenced by environmental factors such as the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full glass of water or juice to help counteract water loss and aid in absorption . The solubility of magnesium citrate in water is 20 g/100ml, which makes it an excellent source of dietary magnesium which absorbs readily into the bloodstream and bodily tissues .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where magnesium oxide or hydroxide is dissolved in water, and citric acid is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium citrate. The reaction can be represented as follows:
3 Mg(OH)2+2 C6H8O7→Mg3(C6H5O7)2+6 H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified through crystallization and drying processes .
化学反应分析
Types of Reactions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate undergoes various chemical reactions, including:
Complexation Reactions: It can form complexes with other metal ions.
Decomposition Reactions: Upon heating, it decomposes to release carbon dioxide and water.
Acid-Base Reactions: It reacts with strong acids and bases to form corresponding salts and water.
Common Reagents and Conditions
Oxidizing Agents: Reacts with oxidizing agents to form magnesium oxide and carbon dioxide.
Reducing Agents: Can be reduced to form magnesium metal under specific conditions.
Acids and Bases: Reacts with hydrochloric acid to form magnesium chloride and citric acid.
Major Products Formed
Magnesium Oxide: Formed during decomposition.
Magnesium Chloride: Formed during acid-base reactions.
Carbon Dioxide and Water: Released during decomposition reactions.
科学研究应用
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.
Biology: Employed in studies related to cellular metabolism and enzyme activity.
Medicine: Used as a laxative and in the treatment of magnesium deficiency.
Industry: Utilized in the production of dietary supplements and as a food additive.
相似化合物的比较
Similar Compounds
Magnesium Oxide: Used as an antacid and laxative.
Magnesium Hydroxide: Commonly used as an antacid and laxative.
Magnesium Sulfate: Used in medicine as a laxative and in agriculture as a fertilizer.
Uniqueness
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate is unique due to its ability to provide both magnesium and citrate ions, making it beneficial for applications requiring both components. Its solubility in water and mild laxative effect also distinguish it from other magnesium compounds .
属性
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTVQLXIRHEMMB-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Mg3O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
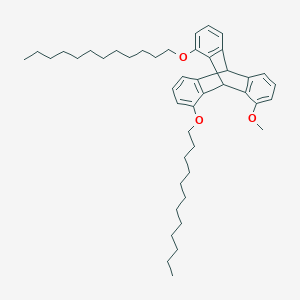
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)](/img/structure/B6309034.png)
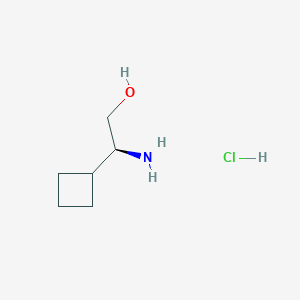
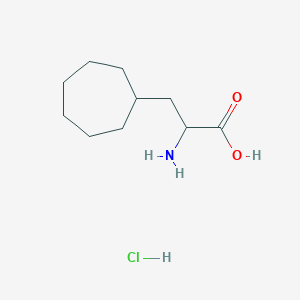
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
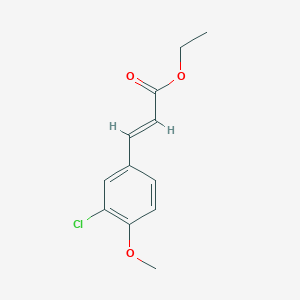
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
